methyl 4-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate
Overview
Description
Methyl 4-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate is a chemical compound belonging to the class of benzodiazepines. Benzodiazepines are known for their sedative, anxiolytic, and muscle relaxant properties. This particular compound features a benzene ring fused to a diazepine ring, with a methoxy group at the 4-position and a carboxylate ester at the 5-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methoxyaniline as the starting material.
Formation of the Diazepine Ring: The aniline undergoes diazotization followed by cyclization to form the benzodiazepine core.
Oxidation and Esterification: The resulting benzodiazepine is then oxidized and esterified to introduce the carboxylate group, yielding the final product.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the carboxylate ester.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as hydroxide or alkoxide ions, under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of benzodiazepines with various receptors. Medicine: Due to its structural similarity to other benzodiazepines, it is studied for potential therapeutic applications in anxiety and seizure disorders. Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the effect of GABA, it induces sedation, muscle relaxation, and anxiolysis. The molecular targets include GABA_A receptors, and the pathways involved are related to neurotransmitter modulation.
Comparison with Similar Compounds
Diazepam: A well-known benzodiazepine with similar sedative properties.
Alprazolam: Another benzodiazepine used for anxiety disorders.
Clonazepam: Used for seizure disorders and panic attacks.
Uniqueness: Methyl 4-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate is unique due to its specific substitution pattern, which may confer different pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for the development of new therapeutic agents and research tools.
Properties
IUPAC Name |
methyl 4-methoxy-2-oxo-1,3-dihydrobenzimidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-15-8-5(9(13)16-2)3-4-6-7(8)12-10(14)11-6/h3-4H,1-2H3,(H2,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYCBOOSSVUHDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1NC(=O)N2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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